- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

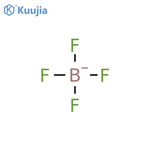

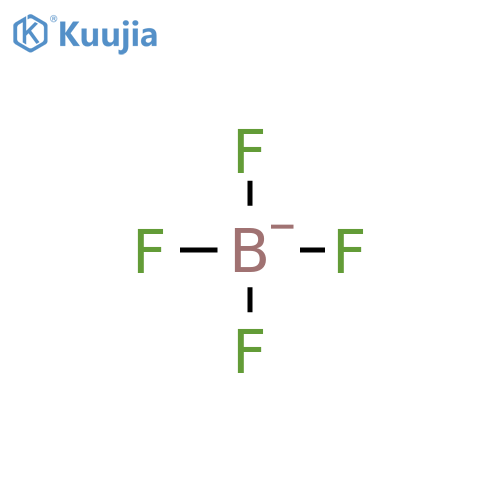

Borate(1-),tetrafluoro- structure

Produktname:Borate(1-),tetrafluoro-

Borate(1-),tetrafluoro- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Borate(1-),tetrafluoro-

- tetrafluoroborate

- BF4(-)

- Fluoborate

- PC1553

- tetrafluoridoborate(1-)

- tetrafluoridoborate(III)

- Tetrafluoroborat

- BF4 anion

- Borate,tetrafluoro-

- tetrafluoroborate(1-)

- Tetrafluoroboronanion

- fluoroborate

- tetrafluroborate

- 14874-70-5

- tetrafluoroboranuide

- TETRAFLUOROBORATE ANION

- BDBM26993

- CHEMBL1789400

- TETRAFLUOROBORATE (BF41-)

- Q27118029

- BF4

- tetrafluoroborate ion

- Diethylammonium tetrafluoroborate

- 61674-41-7

- 4YCF3545OY

- ODGCEQLVLXJUCC-UHFFFAOYSA-N

- CHEBI:38899

- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)

- fluorborate

- 17085-33-5

- [BF4](-)

- BF4-

- Borate(1-), tetrafluoro-

-

- Inchi: InChI=1S/BF4/c2-1(3,4)5/q-1

- InChI-Schlüssel: ODGCEQLVLXJUCC-UHFFFAOYSA-N

- Lächelt: F[B-](F)(F)F

Berechnete Eigenschaften

- Genaue Masse: 88.01070

- Monoisotopenmasse: 87.002918

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 5

- Anzahl drehbarer Bindungen: 0

- Komplexität: 19.1

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

- PSA: 0.00000

- LogP: 1.30000

Borate(1-),tetrafluoro- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Referenz

- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 5 d, rt

1.3 overnight, 100 °C

1.2 5 d, rt

1.3 overnight, 100 °C

Referenz

- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

Referenz

- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt

Referenz

Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds

,

Organometallics,

2006,

25(9),

2355-2358

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C

Referenz

Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes

,

Organometallics,

2015,

34(2),

419-425

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Referenz

- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Referenz

- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 24 h, rt

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

Referenz

- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

Referenz

- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt

Referenz

Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity

,

Helvetica Chimica Acta,

2005,

88(3),

665-675

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C

Referenz

Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization

,

Macromolecular Rapid Communications,

2016,

37(11),

934-938

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt

Referenz

Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity

,

Polymer Composites,

2017,

38(4),

759-766

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C

2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

Referenz

- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

Referenz

- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Referenz

- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9

Synthetic Routes 17

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

Referenz

- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

Referenz

- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt

Referenz

Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes

,

Chemical Science,

2017,

8(2),

1086-1089

Synthetic Routes 20

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 1 h, 80 °C

Referenz

Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes

,

Organometallics,

2012,

31(22),

7969-7975

Synthetic Routes 21

Reaktionsbedingungen

1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

Referenz

- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Synthetic Routes 22

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

Referenz

- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Synthetic Routes 23

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt

Referenz

An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction

,

Tetrahedron Letters,

2008,

49(22),

3663-3665

Synthetic Routes 24

Reaktionsbedingungen

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt

1.2 10 min, 150 °C

1.2 10 min, 150 °C

Referenz

Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves

,

Organic Process Research & Development,

2022,

26(1),

207-214

Synthetic Routes 25

Reaktionsbedingungen

1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C

Referenz

A general and direct synthesis of imidazolium ionic liquids using orthoesters

,

Green Chemistry,

2014,

16(9),

4098-4101

Synthetic Routes 26

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

Referenz

Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains

,

Bulletin of the Korean Chemical Society,

2006,

27(6),

847-852

Synthetic Routes 27

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt

Referenz

Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor

,

Journal of Organic Chemistry,

2021,

86(8),

5771-5777

Synthetic Routes 28

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt

Referenz

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Borate(1-),tetrafluoro- Raw materials

- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-

- Oxonium, trimethyl-(9CI)

- 2-PYRROLIDINONE, PHENYLHYDRAZONE

- 1-Allyl-3-methylimidazolium chloride

- 1-Vinylimidazole

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,4-Dimethoxybenzene

- Borate(1-),tetrafluoro-

- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper

- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-

- 1-Allylimidazole

- 1-Methylimidazole

Borate(1-),tetrafluoro- Preparation Products

- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)

- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)

- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)

- Borate(1-),tetrafluoro- (14874-70-5)

- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)

- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)

Borate(1-),tetrafluoro- Verwandte Literatur

-

1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427

-

M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772

-

3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603

-

Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115

-

Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527

14874-70-5 (Borate(1-),tetrafluoro-) Verwandte Produkte

- 459-45-0(4-fluorobenzene-1-diazonium; tetrafluoroboranuide)

- 1239964-24-9(3,5-Difluoro-4-methylbenzene-1-sulfonamide)

- 66750-10-5(N-Phenylaza-15-crown 5-Ether)

- 2110345-81-6(3-methyl-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl-1H-pyrazol-4-amine)

- 1496267-87-8(2-(propoxymethyl)pentane-1-sulfonyl chloride)

- 2377606-33-0(Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

- 1353506-81-6(Tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate)

- 69975-66-2(3-oxo-2,3-dihydro-1H-indene-5-carbonitrile)

- 342616-59-5(2-Butanone, 4-(cyclohexylamino)-)

- 2228320-30-5(1-(2,6-dichloropyridin-4-yl)-2,2-dimethylcyclopropylmethanamine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge